molecular formula C9H7Cl2NO3S B14646449 3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione CAS No. 52559-50-9

3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione

Cat. No.: B14646449
CAS No.: 52559-50-9
M. Wt: 280.13 g/mol
InChI Key: GMZDTQNMKSDFRU-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and an oxathiazolidine ring, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

The synthesis of 3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II, thereby disrupting the electron transport chain and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is similar to that of other herbicides in the aryl urea class.

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific oxathiazolidine ring structure, which imparts distinct reactivity and applications compared to other dichlorophenyl-containing compounds.

Properties

CAS No.

52559-50-9

Molecular Formula

C9H7Cl2NO3S

Molecular Weight

280.13 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-5-methyl-2-oxooxathiazolidin-4-one

InChI

InChI=1S/C9H7Cl2NO3S/c1-5-9(13)12(16(14)15-5)6-2-3-7(10)8(11)4-6/h2-5H,1H3

InChI Key

GMZDTQNMKSDFRU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(S(=O)O1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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